molecular formula C20H21BrN4O B2393884 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-bromophenyl)acetamide CAS No. 605625-95-4

2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-bromophenyl)acetamide

Cat. No. B2393884
CAS RN: 605625-95-4
M. Wt: 413.319
InChI Key: OLAGIOUTFUTTBZ-UHFFFAOYSA-N
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Description

The compound “2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-bromophenyl)acetamide” is a benzimidazole derivative . Benzimidazole derivatives have been broadly examined for their anticancer potential . They have similar structural features as purine nucleotides and participate in purine synthesis .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been characterized by IR, NMR, MS, and elemental analyses . They contain a benzimidazole moiety, which is a five-membered heterocyclic ring with three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

The chemical reactions of benzimidazole derivatives involve modulation of the aliphatic chain linking the benzene moiety to the piperidine ring, modulation of the amide substituent and of the benzimidazol-2-one linker, replacement of the benzimidazol-2-one moiety with urea-like substructures, and elimination of the piperidine ring and benzimidazol-2-one functionalization .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives have been characterized by IR, NMR, MS, and elemental analyses . Unfortunately, specific physical and chemical properties for “2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-bromophenyl)acetamide” are not available.

Future Directions

Benzimidazole derivatives have shown promising results in antimicrobial and anticancer studies . The development of newer antimicrobial agents with novel mechanisms of action and enhanced activity profiles is one of the future directions in this field . In terms of cancer, the development of new chemotherapeutic agents to overcome the challenges of multidrug resistance is another future direction .

properties

IUPAC Name

2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(4-bromophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN4O/c21-15-5-7-16(8-6-15)22-19(26)13-25-11-9-14(10-12-25)20-23-17-3-1-2-4-18(17)24-20/h1-8,14H,9-13H2,(H,22,26)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLAGIOUTFUTTBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)CC(=O)NC4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-bromophenyl)acetamide

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